molecular formula C24H22N2O5S B11962893 methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11962893
M. Wt: 450.5 g/mol
InChI Key: SCBNZNVNNJFLHH-XDHOZWIPSA-N
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Description

Methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a benzylidene group, and dimethoxyphenyl and methyl substituents. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with appropriate aldehydes and esters. One common method includes the reaction of 3,4-dihydropyrimidine-2-thione with benzaldehyde and methyl chloroacetate in the presence of a base such as sodium ethoxide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core is structurally similar to purine, allowing it to bind effectively to biological targets. This binding can inhibit the activity of enzymes or receptors involved in disease processes, such as cancer cell proliferation .

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N2O5S/c1-14-20(23(28)31-4)21(16-10-11-17(29-2)18(13-16)30-3)26-22(27)19(32-24(26)25-14)12-15-8-6-5-7-9-15/h5-13,21H,1-4H3/b19-12+

InChI Key

SCBNZNVNNJFLHH-XDHOZWIPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Origin of Product

United States

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